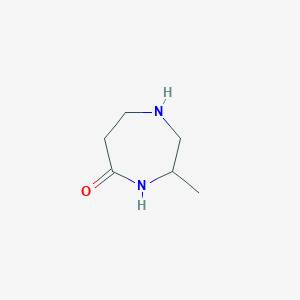

3-Methyl-1,4-diazepan-5-one

Beschreibung

3-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a diazepane ring (two nitrogen atoms at positions 1 and 4) with a ketone group at position 5 and a methyl substituent at position 3. This scaffold is part of the 1,4-diazepane family, which is recognized for its structural flexibility and pharmacological relevance. Derivatives of 1,4-diazepan-5-one exhibit diverse biological activities, including antimicrobial, anticancer, and antipsychotic properties . The compound’s conformational adaptability (chair or boat forms) and hydrogen-bonding capabilities contribute to its interactions with biological targets, such as enzymes and receptors .

Eigenschaften

IUPAC Name |

3-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-7-3-2-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADMZMQSLDBVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4-diazepan-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a convenient ‘one-pot’ synthesis method involves the use of NaHSO4.Al2O3 as a heterogeneous catalyst in dry media under microwave irradiation . This method is advantageous due to its solvent-free conditions and the reusability of the catalyst.

Industrial Production Methods: Industrial production of 3-Methyl-1,4-diazepan-5-one typically involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield . The use of continuous flow reactors also enables better control over reaction conditions, leading to more consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1,4-diazepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the carbonyl group in the diazepane ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 3-Methyl-1,4-diazepan-5-one.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Cognitive Disorders Treatment

Recent studies have focused on synthesizing derivatives of 3-methyl-1,4-diazepan-5-one as potential treatments for cognitive disorders. Specifically, compounds such as 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been evaluated as 5-HT6 antagonists. These antagonists are believed to enhance cognitive function by modulating serotonin receptors associated with memory and learning processes.

Key Findings:

- Synthesis Methodology: The synthesis involved reacting 3-nitrobenzaldehyde with substituted 1,4-diazepanes followed by reduction and sulfonylation to yield the target compounds .

- In Silico Analysis: A pharmacophore model was developed using 3D-QSAR analysis, predicting receptor binding affinities with high statistical significance (R² = 0.98) and promising ADMET properties (Table 1) .

| Parameter | Training Set | Test Set |

|---|---|---|

| m | 6 | - |

| n | 33 | nT = 13 |

| R² | 0.98 | Q² = 0.67 |

| SD | 0.14 | RMSE = 0.38 |

| F | 281.50 | Pearson-R = 0.83 |

| P | 2.28e-22 | - |

Antibacterial Properties

Research has also indicated that derivatives of diazepan-5-one exhibit antibacterial activity. For example, a study reported the synthesis of various diazepan derivatives which showed modest antibacterial effects against several bacterial strains in vitro . This suggests potential applications in developing new antibiotics.

Key Intermediate in Synthesis

3-Methyl-1,4-diazepan-5-one serves as a crucial intermediate in synthesizing bioactive compounds, including rho-kinase inhibitors, which have implications in treating cardiovascular diseases . The efficient synthesis of this compound is essential for producing various pharmaceuticals.

Synthesis Overview:

- The compound can be synthesized through a one-pot reaction involving multiple steps that yield high purity and good yields .

Case Study: Synthesis and Evaluation of Diazepane Derivatives

A comprehensive study focused on synthesizing novel diazepane derivatives for pharmacological evaluation. The synthesized compounds were assessed for their binding affinity to serotonin receptors and their potential neuroprotective effects in vivo.

Results:

- The study demonstrated that specific substitutions on the diazepane ring significantly enhanced receptor affinity and cognitive enhancement effects in animal models .

Case Study: Computational Analysis of Diazepane Structures

Another investigation utilized computational methods to analyze the crystal structures of diazepane derivatives, revealing insights into their conformational preferences and interactions at the molecular level . This information is vital for understanding their reactivity and biological activity.

Wirkmechanismus

The mechanism of action of 3-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . This interaction leads to its potential anxiolytic and sedative effects. Additionally, the compound may modulate other neurotransmitter systems, contributing to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Conformational Analysis

Key Compounds for Comparison:

- 3,3-Dimethyl-2,7-diphenyl-1,4-diazepan-5-one (DIAZ1): Features dimethyl groups at positions 3 and 6, and phenyl substituents at positions 2 and 5. X-ray crystallography reveals a chair conformation in the diazepane ring .

- 3,3-Dimethyl-1-nitroso-2,7-diphenyl-1,4-diazepan-5-one (DIAZ2): A nitroso derivative of DIAZ1, adopting a boat conformation due to steric and electronic effects of the nitroso group .

- 2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one: Chlorophenyl substituents enhance lipophilicity, influencing binding to hydrophobic enzyme pockets .

- c-3,t-3-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one: Synthesized via Schmidt rearrangement, demonstrating stereochemical complexity critical for biological interactions .

Table 1: Structural and Conformational Comparison

Table 2: Pharmacological Profile Comparison

Physicochemical and Pharmacokinetic Properties

- Solubility: Hydrochloride salts (e.g., 4-Methyl-1,4-diazepan-5-one hydrochloride) improve aqueous solubility for drug formulation .

- Hydrogen Bonding: N-H···O interactions in 3-Methyl-1,4-diazepan-5-one and analogs facilitate crystal packing and dimer formation, impacting stability .

- ADME: 3-Methyl-2,7-diphenyl derivatives show optimal LogP (2.5–3.0) and oral bioavailability, making them drug-like candidates .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-Methyl-1,4-diazepan-5-one, and how are reaction conditions optimized?

Answer:

3-Methyl-1,4-diazepan-5-one is synthesized via palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of diazaheterocycles. Key optimization parameters include:

- Catalyst system : Pd(0) or Pd(II) complexes with chiral ligands (e.g., phosphinooxazolines) to enhance enantioselectivity .

- Solvent and temperature : Polar aprotic solvents (e.g., THF, DMF) at 60–80°C improve reaction efficiency .

- Substrate scope : Steric and electronic effects of substituents on the diazepanone ring influence yield and selectivity (Table 1.2.4 in ).

Characterization involves / NMR, IR, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of 3-Methyl-1,4-diazepan-5-one?

Answer:

- NMR spectroscopy : NMR identifies methyl group environments (δ ~1.2–1.5 ppm) and amide proton signals (δ ~6.5–7.5 ppm). NMR confirms carbonyl resonance (δ ~170–175 ppm) .

- X-ray crystallography : Resolves ring puckering (amplitude and phase angle ) and hydrogen-bonding networks (e.g., N–H···O interactions with bond lengths ~2.8–3.0 Å) .

- IR spectroscopy : Stretching vibrations for carbonyl (1650–1700 cm) and N–H (3200–3400 cm) groups .

Advanced: How does the puckered conformation of 3-Methyl-1,4-diazepan-5-one influence its reactivity and supramolecular assembly?

Answer:

The seven-membered ring adopts a boat-chair conformation due to Cremer-Pople puckering coordinates (, ) . This geometry:

- Enhances steric accessibility for nucleophilic attacks at the carbonyl group.

- Facilitates dimerization via intermolecular hydrogen bonds (e.g., N–H···O), as observed in crystal packing (Table 1 in ).

- Modulates solubility : Nonplanar rings increase hydrophobic interactions in apolar solvents .

Advanced: What role do hydrogen-bonding motifs play in the crystallographic packing of 3-Methyl-1,4-diazepan-5-one derivatives?

Answer:

Hydrogen bonds (HBs) drive supramolecular aggregation:

- Dimer formation : N–H···O bonds (2.8–3.0 Å) between adjacent molecules create centrosymmetric dimers (Figure 1 in ).

- Chain propagation : C–H···O interactions (3.2–3.5 Å) extend structures into 1D chains or 2D sheets .

Graph set analysis (e.g., motifs) classifies HB patterns, critical for predicting crystal engineering outcomes .

Advanced: How can computational docking studies guide the design of 3-Methyl-1,4-diazepan-5-one derivatives for bioactivity?

Answer:

- Molecular docking : AutoDock or Glue predicts binding affinities to targets (e.g., GABA receptors). Key interactions include:

- π-Stacking with aromatic residues (e.g., Phe200).

- Hydrogen bonding with Thr202 or Tyr209 .

- ADMET profiling : QSAR models optimize logP (<3.5) and polar surface area (<90 Å) for blood-brain barrier penetration .

Intermediate: What challenges arise in achieving enantioselective synthesis of 3-Methyl-1,4-diazepan-5-one?

Answer:

- Steric hindrance : Methyl groups at C3 impede chiral catalyst-substrate alignment, reducing enantiomeric excess (ee) .

- Ligand design : Bulky phosphine ligands (e.g., Binap) improve ee (up to 85%) but require precise temperature control (Table 1.2.3 in ).

- Racemization risk : Basic reaction conditions may protonate the amide, necessitating mild bases (e.g., KCO) .

Advanced: How do substituents affect the kinetic stability and dimerization pathways of 3-Methyl-1,4-diazepan-5-one?

Answer:

- Electron-withdrawing groups (e.g., –NO) accelerate dimerization via [4+2] cycloaddition ( at 25°C) by lowering LUMO energy .

- Steric bulk (e.g., –Ph at C7) stabilizes monomeric forms by hindering π-orbital overlap (Table A-1 in ).

Kinetic studies using NMR (e.g., variable-temperature experiments in CDCN) quantify activation energies () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.